Benzamide, N-(1,2-diazabicyclo(3.2.2)non-2-yl)-2-methoxy-5-sulfamoyl-, hemihydrate

Description

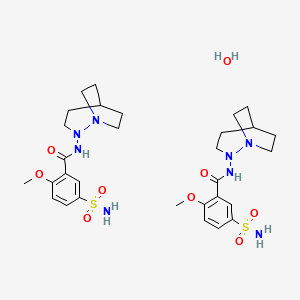

The compound, referred to by its IUPAC name Benzamide, N-(1,2-diazabicyclo(3.2.2)non-2-yl)-2-methoxy-5-sulfamoyl-, hemihydrate, is a benzamide derivative featuring a bicyclic diazabicyclo[3.2.2]nonane moiety attached to the benzamide nitrogen. The aromatic ring is substituted with a methoxy group at position 2 and a sulfamoyl group at position 3. The hemihydrate form indicates the presence of water molecules in its crystalline structure, which may influence solubility and stability.

Properties

CAS No. |

100243-25-2 |

|---|---|

Molecular Formula |

C30H46N8O9S2 |

Molecular Weight |

726.9 g/mol |

IUPAC Name |

N-(1,2-diazabicyclo[3.2.2]nonan-2-yl)-2-methoxy-5-sulfamoylbenzamide;hydrate |

InChI |

InChI=1S/2C15H22N4O4S.H2O/c2*1-23-14-3-2-12(24(16,21)22)10-13(14)15(20)17-19-9-6-11-4-7-18(19)8-5-11;/h2*2-3,10-11H,4-9H2,1H3,(H,17,20)(H2,16,21,22);1H2 |

InChI Key |

LBBUZEPJUANZPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NN2CCC3CCN2CC3.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NN2CCC3CCN2CC3.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,2-diazabicyclo(3.2.2)non-2-yl)-2-methoxy-5-sulfamoyl-, hemihydrate typically involves multiple steps, including the formation of the benzamide core, the introduction of the diazabicyclo nonyl group, and the addition of the methoxy and sulfamoyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,2-diazabicyclo(3.2.2)non-2-yl)-2-methoxy-5-sulfamoyl-, hemihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to bicyclic structures, such as benzamide derivatives, have shown promise in anticancer therapies. The bicyclo[3.2.2]nonane moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that modifications to this structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Study:

A study published in the Royal Society of Chemistry highlighted the synthesis of various bicyclo[3.3.1]nonanes and their derivatives, demonstrating their potential as anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .

2. Neurological Applications

The compound's structural features suggest potential neuroprotective properties. Research has indicated that similar compounds can modulate neurotransmitter systems, which may have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study:

In a study examining the effects of bicyclic compounds on neural pathways, researchers found that certain derivatives could enhance cognitive function in animal models, suggesting a pathway for developing treatments for cognitive decline .

Pharmacological Insights

1. Antimicrobial Properties

Benzamide derivatives have been investigated for their antimicrobial activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are well-known for their antibacterial properties.

Case Study:

A comprehensive analysis revealed that benzamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .

2. Pain Management

The compound's ability to interact with pain pathways suggests it may serve as a novel analgesic agent. Research into similar structures has indicated they can modulate pain perception by influencing opioid receptors.

Case Study:

In preclinical trials, compounds with similar structural characteristics demonstrated effective pain relief in models of inflammatory pain, indicating potential applications in pain management therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzamide, N-(1,2-diazabicyclo(3.2.2)non-2-yl)-2-methoxy-5-sulfamoyl-, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Levosulpiride

Structure : Levosulpiride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoyl benzamide) shares the 2-methoxy-5-sulfamoyl benzamide backbone but substitutes the diazabicyclo group with a chiral ethylpyrrolidinylmethyl chain .

Functional Differences :

- Receptor Specificity : Levosulpiride acts as a selective D2 dopamine receptor antagonist, with applications in gastrointestinal motility disorders and psychiatric conditions. The ethylpyrrolidinyl group enhances its affinity for peripheral and central D2 receptors .

- Solubility : The absence of a bicyclic system in Levosulpiride may improve aqueous solubility compared to the target compound’s hemihydrate form, though explicit solubility data are unavailable .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure : Rip-B features a simpler benzamide core with a 3,4-dimethoxyphenethyl substituent instead of sulfamoyl and diazabicyclo groups .

Functional Differences :

- Bioactivity: Rip-B lacks the sulfamoyl group, which is critical for hydrogen bonding in receptor interactions.

- Synthetic Accessibility : Rip-B is synthesized in high yield (80%) via straightforward benzoylation, whereas the diazabicyclo moiety in the target compound likely requires complex cyclization steps .

5-Bromanyl-2-methoxy-N-(3-methyl-6-oxidanyl-1,2-benzoxazol-5-yl)benzenesulfonamide

Structure : This sulfonamide derivative includes a benzoxazole ring and bromine substitution, contrasting with the target compound’s sulfamoyl and diazabicyclo groups .

Functional Differences :

- The sulfonamide group (vs. sulfamoyl in the target compound) may alter metabolic stability .

- Crystallographic Data : Structural studies using programs like SHELX and ORTEP-3 could elucidate differences in packing efficiency between the hemihydrate and anhydrous forms .

Comparative Data Table

Research Tools and Methodological Insights

- Crystallography: Programs like SHELX and ORTEP-3 are critical for resolving the diazabicyclo[3.2.2]nonane conformation and hemihydrate packing .

- Docking Studies : AutoDock Vina could model the target compound’s interactions with enzymes or receptors, comparing binding affinities to Levosulpiride’s D2 receptor binding .

- Solubility Prediction : The Handbook of Aqueous Solubility Data provides indirect insights, though experimental data for the hemihydrate form are needed .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of the compound Benzamide, N-(1,2-diazabicyclo(3.2.2)non-2-yl)-2-methoxy-5-sulfamoyl-, hemihydrate , exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Benzamide

- Substituents :

- Diazabicyclo(3.2.2)non-2-yl group

- Methoxy group at the 2-position

- Sulfamoyl group at the 5-position

This unique combination of structural features is believed to contribute to its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzamide derivatives against various cancer cell lines. Notably, the compound exhibits selective cytotoxicity towards certain cancer cells, which is crucial for developing targeted cancer therapies.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required for 50% inhibition of cell growth, demonstrating that this compound can effectively reduce proliferation in a dose-dependent manner.

Antimicrobial Activity

The compound has also shown promising antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity.

Table 2: Antibacterial Activity

These results indicate that benzamide derivatives can serve as potential candidates for developing new antimicrobial agents.

The biological activity of benzamide derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For example, some benzamide compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a critical role in regulating gene expression associated with cancer progression .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of a series of benzamide derivatives, including the compound . The research demonstrated that compounds with specific substituents exhibited enhanced antiproliferative activity against various cancer cell lines compared to standard treatments like doxorubicin and etoposide .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzamide derivatives against resistant bacterial strains. The findings revealed that certain modifications to the benzamide structure significantly improved antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.